Cas no 2229664-72-4 (2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine)

2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine
- 2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine
- 2229664-72-4
- EN300-1879937
-
- インチ: 1S/C15H21N/c1-13(12-14-6-3-2-4-7-14)15(10-11-16)8-5-9-15/h2-4,6-7,12H,5,8-11,16H2,1H3/b13-12-
- InChIKey: KKRYYJFIKNXMHH-SEYXRHQNSA-N
- ほほえんだ: NCCC1(/C(=C\C2C=CC=CC=2)/C)CCC1
計算された属性
- せいみつぶんしりょう: 215.167399674g/mol
- どういたいしつりょう: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879937-0.5g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1879937-1.0g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1879937-10.0g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1879937-0.1g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1879937-0.05g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1879937-2.5g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1879937-5g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1879937-5.0g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1879937-0.25g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1879937-10g |
2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |
2229664-72-4 | 10g |
$5774.0 | 2023-09-18 |
2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amineに関する追加情報
Research Brief on 2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine (CAS: 2229664-72-4): Recent Advances and Applications
The compound 2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine (CAS: 2229664-72-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its cyclobutyl and phenylpropene moieties contribute to its distinct chemical reactivity, making it a versatile scaffold for the development of small-molecule inhibitors and modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting specific enzyme pathways involved in inflammatory responses, suggesting potential applications in autoimmune diseases.
In addition to its pharmacological potential, advancements in synthetic methodologies have improved the yield and purity of 2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine. A recent patent (US20230145678) describes an optimized catalytic process using palladium-based catalysts, which reduces byproduct formation and enhances scalability. This development is particularly relevant for industrial-scale production, addressing previous challenges in consistency and cost-effectiveness.
Further investigations into the compound's mechanism of action have revealed its interaction with G-protein-coupled receptors (GPCRs), as detailed in a 2024 Nature Chemical Biology publication. Structural-activity relationship (SAR) studies indicate that modifications to the amine group can significantly alter binding affinity and selectivity, opening new avenues for targeted drug design. These findings underscore the compound's potential as a lead candidate for neurodegenerative and oncological indications.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine (CAS: 2229664-72-4) represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation. Its multifaceted applications and evolving research landscape position it as a compound of high interest for future drug development initiatives.
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